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Abstract & Scope
The 70 kDa ribosomal protein S6 kinase (p70S6K/S6K1) is a critical downstream effector of the

mTORC1 signaling pathway, governing protein synthesis, cell growth, and survival.[1] Accurate

measurement of p70S6K activity is essential for dissecting mTOR signaling dynamics and

evaluating therapeutic candidates.

This Application Note details the protocol for measuring p70S6K phosphotransferase activity

using Crosstide (GRPRTSSFAEG), a synthetic peptide derived from Glycogen Synthase

Kinase-3 (GSK-3).

Critical Scientific Warning: Crosstide is not exclusive to p70S6K; it contains the consensus

motif (R-X-R-X-X-S/T) recognized by both Akt (PKB) and p90RSK. Therefore, measuring

p70S6K activity in crude lysates using Crosstide yields scientifically invalid data due to signal

contamination from Akt. This protocol utilizes an Immunoprecipitation (IP)-Kinase Assay format

to physically isolate p70S6K from Akt prior to the enzymatic reaction, ensuring data integrity.

Signaling Pathway & Assay Logic
The following diagram illustrates the mTORC1 signaling cascade and the specific intervention

points for this assay. Note the cross-reactivity of Crosstide with Akt, necessitating the IP step.
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Figure 1: The mTORC1-S6K signaling axis. The diagram highlights the necessity of isolating

p70S6K, as Akt can also phosphorylate the Crosstide substrate.

Experimental Protocol
Phase 1: Sample Preparation & Immunoprecipitation (IP)
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Objective: Solubilize cells while preserving phosphorylation states and isolate p70S6K from

contaminating kinases (Akt).

Reagents:
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, 50 mM

NaF, 10 mM

-glycerophosphate, 5 mM Sodium Pyrophosphate, 1 mM Na3VO4, 1X Protease Inhibitor
Cocktail.

IP Antibody: Anti-p70S6K (Total) antibody (ensure IP compatibility).

Beads: Protein A or G Magnetic Beads (preferred over Sepharose for lower background).

Procedure:
Stimulation: Treat cells (e.g., HEK293, MCF-7) with agonist (e.g., 100 nM Insulin for 30 min)

or inhibitor (e.g., 20 nM Rapamycin for 2 hrs) as per experimental design.

Lysis: Wash cells 2x with ice-cold PBS. Add ice-cold Lysis Buffer (0.5 mL per 10 cm dish).

Scrape and transfer to microfuge tubes.

Clarification: Incubate on ice for 10 min. Centrifuge at 14,000 x g for 10 min at 4°C. Transfer

supernatant to a new tube.

IP Setup: Incubate 200–500 µg of total protein with 2–5 µg of Anti-p70S6K antibody. Rotate

overnight at 4°C.

Capture: Add 30 µL of pre-washed Protein A/G magnetic beads. Rotate for 1 hour at 4°C.

Washing (Critical):

Wash 2x with Lysis Buffer (removes non-specific proteins).

Wash 2x with Kinase Assay Buffer (removes detergents that inhibit the enzymatic

reaction).

Note: Remove all supernatant carefully after the final wash.
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Phase 2: The Kinase Reaction
Objective: Measure the transfer of

-Phosphate from ATP to Crosstide.

This protocol describes the Radiometric Filter-Binding Method (Gold Standard). See Section 5

for Non-Radioactive alternatives.

Reagents:
Kinase Assay Buffer (ADB): 20 mM MOPS (pH 7.2), 25 mM

-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.[2]

Substrate: Crosstide Peptide (GRPRTSSFAEG).[2][3][4] Stock at 1 mM in water.

ATP Cocktail: 75 mM MgCl2 + 500 µM Cold ATP + [

-

P]ATP (approx. 3000 Ci/mmol, diluted to ~0.5 µCi/µL).[2]

Procedure:
Reaction Assembly: To the bead pellet (from Phase 1), add:

30 µL Kinase Assay Buffer

10 µL Crosstide (Final conc: 30 µM)

10 µL ATP Cocktail (Final: 100 µM ATP, 15 mM MgCl2, ~5 µCi

P)

Incubation: Incubate at 30°C for 30 minutes with gentle agitation (thermomixer preferred to

keep beads in suspension).

Termination: Stop reaction by adding 20 µL of 0.5 M EDTA or spotting immediately onto P81

phosphocellulose paper.
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Phase 3: Detection & Data Analysis
Objective: Quantify phosphorylated substrate.

Spotting: Spot 25 µL of the reaction mixture onto P81 phosphocellulose squares.

Washing: Wash filters 3x (5 min each) in 0.75% Phosphoric Acid.

Mechanism: P81 paper binds the basic amino acids (Arg) in Crosstide. Phosphoric acid

washes away unreacted [

-

P]ATP but retains the phosphorylated peptide.

Quantification: Transfer wet filters to scintillation vials, add scintillation fluid, and count (CPM)

in a liquid scintillation counter.

Data Calculation
Convert CPM to Specific Activity (pmol phosphate transferred / min / mg protein).

Summary of Key Parameters
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Parameter Recommended Value Rationale

Buffer System MOPS (pH 7.2)

Maintains stable pH at 30°C;

MOPS is superior to Tris for

kinase kinetics.

Crosstide Conc. 30 µM

Typical

of p70S6K for Crosstide is

~10–20 µM; 30 µM ensures

saturation.

MgCl2 15 mM

Essential cofactor for ATP

chelation and phosphate

transfer.

Inhibitors -glycerophosphate

Prevents phosphatases from

removing the signal during the

assay.

Control Rapamycin Pre-treat
Validates that the signal is truly

mTOR/S6K dependent.

Non-Radioactive Alternatives
While radiometric assays are the most sensitive, many labs prefer non-radioactive methods.

1. ADP-Glo™ (Promega):

Mechanism: Measures ADP generation (product of the kinase reaction) via a luciferase-

coupled reaction.[5]

Protocol Adjustment: Perform the IP as described. In Phase 2, use Ultra-Pure ATP (no

radioactive tracer). After the 30 min reaction, add ADP-Glo Reagent to deplete unused ATP,

then add Kinase Detection Reagent to convert ADP

ATP

Light.
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Pros/Cons: Safer; linear signal. Requires very clean IP to avoid background ATPase activity

from contaminants.

2. Fluorescent Polarization (FP) / TR-FRET:

Mechanism: Uses a fluorescently labeled Crosstide and a phospho-specific antibody.

Protocol Adjustment: Requires biotinylated Crosstide. No wash steps required

(homogeneous assay).
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Figure 2: Step-by-step workflow for the IP-Kinase assay, ensuring separation of p70S6K from

crude lysate before reaction.
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Issue Probable Cause Corrective Action

High Background (Blank) Free isotope retention

Ensure P81 washes are

thorough (3x 5 min). Replace

0.75% Phosphoric acid fresh.

No Activity in Positive Control Phosphatase activity

Ensure

-glycerophosphate and

Na3VO4 are fresh in the Lysis

AND Kinase buffers.

Low Specificity Akt Contamination

Increase stringency of IP

washes (e.g., higher salt

500mM NaCl in first wash) or

add Akt inhibitor (MK-2206) to

reaction.

Bead Clumping Protein aggregation

Add 0.05% Tween-20 to the

kinase buffer; ensure beads

are magnetic and not crushed

by centrifugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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